Carvedilol Phosphate

説明

See also: Carvedilol (has active moiety).

特性

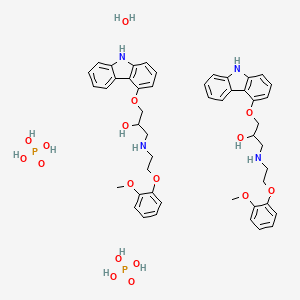

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C24H26N2O4.2H3O4P.H2O/c2*1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;2*1-5(2,3)4;/h2*2-12,17,25-27H,13-16H2,1H3;2*(H3,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNYXTULDSJZRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H60N4O17P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976535 | |

| Record name | Carvedilol phosphate hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1027.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610309-89-2 | |

| Record name | Carvedilol phosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610309892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvedilol phosphate hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2RS)-1-(9H-CARBAZOL-4-YLOXY)-3-[[2-(2-METHOXYPHENOXY)ETHYL] AMINO]PROPAN-2-OL PHOSPHATE SALT (1:1) HEMIHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVEDILOL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQT531S367 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Carvedilol Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for carvedilol (B1668590) phosphate (B84403), a widely used beta-blocker for the treatment of heart failure and hypertension. The document details various synthetic methodologies, purification strategies to minimize impurities, and the preparation of different physical forms of carvedilol phosphate.

Synthesis of Carvedilol Free Base

The common route to carvedilol involves the reaction of 4-(2,3-epoxypropoxy)carbazole (B193025) with 2-(2-methoxyphenoxy)ethylamine. The initial step is the synthesis of the epoxypropoxy carbazole (B46965) intermediate.

1.1. Synthesis of 4-(2,3-epoxypropoxy)carbazole

A typical synthesis involves the reaction of 4-hydroxycarbazole (B19958) with epichlorohydrin (B41342) in the presence of a base.

-

Experimental Protocol:

-

Dissolve sodium hydroxide (B78521) (13.2g, 0.33mol) in a mixture of ethanol (B145695) (300mL) and water (300mL) in a three-necked flask equipped with a mechanical stirrer.

-

Cool the solution to room temperature and add 4-hydroxycarbazole (54.96g, 0.3mol). Stir for 60 minutes.

-

Add epichlorohydrin (30.53g, 0.33mol) and continue stirring at room temperature for 20 hours.

-

Filter the resulting solid, wash with a 50% ethanol/water solution (100ml), and dry to obtain 4-(2,3-epoxypropoxy)-carbazole.[1]

-

| Reactant | Moles | Quantity |

| 4-Hydroxycarbazole | 0.3 | 54.96 g |

| Sodium Hydroxide | 0.33 | 13.2 g |

| Epichlorohydrin | 0.33 | 30.53 g |

| Ethanol | - | 300 mL |

| Water | - | 300 mL |

1.2. Synthesis of Carvedilol from 4-(2,3-epoxypropoxy)carbazole

Carvedilol is synthesized by the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine. The choice of solvent is crucial in minimizing the formation of impurities.

-

Experimental Protocol:

-

Charge a dry reaction flask with 120g (0.502 moles) of 4-(2,3-epoxypropoxy)carbazole, 188.7g (1.13 mole) of 2-(2-methoxyphenoxy)ethylamine, and 1200 ml of dimethylsulfoxide (DMSO).

-

Heat the reaction mixture to a temperature between 50 and 100°C.

-

The use of polar aprotic solvents like DMSO minimizes the formation of bis-impurity to less than 7%.[2][3]

-

The synthesis pathway for carvedilol can be visualized as follows:

References

Physicochemical Characterization of Carvedilol Phosphate Crystalline Forms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol (B1668590), a non-selective beta-adrenergic blocking agent with alpha-blocking activity, is widely used in the treatment of cardiovascular diseases. As a member of the Biopharmaceutical Classification System (BCS) Class II, carvedilol exhibits low solubility and high permeability, making its solid-state properties critical determinants of its bioavailability and therapeutic efficacy.[1][2] The phosphate (B84403) salt of carvedilol has been developed to improve its physicochemical properties. However, carvedilol phosphate can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph possesses a unique internal crystal lattice, which can significantly influence its physical and chemical properties, including melting point, solubility, dissolution rate, and stability.[3] Therefore, a thorough physicochemical characterization of this compound crystalline forms is paramount for the selection of the optimal solid form for development into a stable, safe, and effective drug product. This guide provides a comprehensive overview of the key analytical techniques used to characterize these crystalline forms, presents comparative data, and details the experimental protocols.

Introduction to Polymorphism in this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of an active pharmaceutical ingredient (API) are chemically identical but differ in their physical properties.[4] For this compound, an amorphous form and several crystalline polymorphs have been identified, each with distinct physicochemical characteristics.[5][6] The amorphous form, lacking a long-range ordered crystal lattice, generally exhibits higher solubility but may be less stable than its crystalline counterparts.[6][7] The various crystalline forms of this compound, designated as Form A, Form F2, Form G, Form I, and others, have been characterized using a suite of analytical techniques.[5][8][9] Understanding the interplay between the crystal structure and the physicochemical properties of these forms is crucial for robust formulation development and ensuring consistent product performance.

Analytical Techniques for Solid-State Characterization

A multi-technique approach is essential for the comprehensive characterization of this compound polymorphs. The primary methods employed include Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier Transform Infrared (FTIR) Spectroscopy.[10]

-

Powder X-ray Diffraction (PXRD): This is the most definitive technique for identifying and differentiating crystalline forms. Each polymorph produces a unique diffraction pattern based on its crystal lattice.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and to study phase transformations.[11]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability, dehydration, and desolvation events.[4]

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of molecules within the crystal lattice. Differences in the spectra of polymorphs can indicate variations in hydrogen bonding and molecular conformation.[12]

The logical workflow for characterizing a new or unknown sample of this compound is depicted in the following diagram.

Comparative Physicochemical Data

The following tables summarize the key quantitative data for various crystalline forms of this compound, allowing for a direct comparison of their properties.

Table 1: Powder X-ray Diffraction (PXRD) Data for this compound Crystalline Forms

| Crystalline Form | Characteristic Peaks (2θ ± 0.2°) | Reference |

| Form A | 5.8, 6.7, 16.2, 20.4, 26.0 | [8] |

| Additional Peaks: 6.4, 17.2, 17.9, 19.0, 20.9, 24.4 | [8] | |

| Form F2 | 7.4, 7.9, 8.5, 8.9, 11.1 | [5] |

| Form G | 6.5, 9.7, 13.0, 16.0, 17.8 | [5][9] |

| Form I (dihydrogen phosphate) | 7.0, 8.0, 9.2, 11.4, 16.0 | [5][6][9] |

| Crystalline (unspecified) | 7.0, 8.0, 9.15, 13.95, 16.0, 18.25, 18.9, 20.7, 22.85, 25.45 | [6] |

Table 2: Thermal Analysis Data for this compound Forms

| Form | Technique | Observed Events | Reference |

| Form A | DSC | Endotherm (onset ~79°C, peak ~95°C); Endotherm (onset ~157°C, peak ~165°C) | [8] |

| Crystalline (unspecified) | DSC | Melting point at 160.5°C | [6] |

| Amorphous | DSC | Glass transition at 46.4°C; No melting transition observed | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound crystalline forms.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form of this compound by its unique diffraction pattern.

Instrumentation: A standard laboratory powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source.

Sample Preparation:

-

A small amount of the this compound powder sample (typically 10-20 mg) is gently ground using an agate mortar and pestle to ensure a random orientation of the crystals.

-

The powdered sample is packed into a sample holder, ensuring a flat and even surface that is level with the holder's surface. A glass slide can be used to gently press and flatten the powder.

Instrumental Parameters:

-

X-ray Source: Cu Kα, λ = 1.5406 Å

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 2° to 40°

-

Step Size: 0.02°

-

Scan Speed: 1-5°/minute

Data Analysis:

-

The resulting diffractogram (intensity vs. 2θ) is processed to identify the angular positions (2θ) and intensities of the diffraction peaks.

-

The obtained peak list is compared with reference patterns of known this compound polymorphs for identification.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting, glass transition) of this compound forms.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

-

The pan is hermetically sealed with an aluminum lid. An empty, hermetically sealed pan is used as a reference.

Instrumental Parameters:

-

Heating Rate: A standard heating rate of 10°C/minute is typically used.[13]

-

Temperature Range: 25°C to 200°C (or higher, depending on the expected transitions).

-

Atmosphere: A constant flow of inert gas, such as nitrogen, at a rate of 20-50 mL/minute to prevent oxidative degradation.

Data Analysis:

-

The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, glass transition) or exothermic (crystallization) events.

-

The onset temperature and the peak temperature of melting endotherms are determined. The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and determine the presence of water or residual solvents in the this compound sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan (typically ceramic or platinum).

Instrumental Parameters:

-

Heating Rate: A linear heating rate of 10°C/minute is commonly employed.

-

Temperature Range: 25°C to 300°C (or higher to ensure complete decomposition if required).

-

Atmosphere: A controlled atmosphere, typically an inert nitrogen purge at a flow rate of 20-50 mL/minute.

Data Analysis:

-

The TGA curve (weight % vs. temperature) is analyzed to identify temperature ranges where weight loss occurs.

-

The percentage of weight loss is quantified for each step, which can correspond to the loss of water (dehydration) or solvents (desolvation), or to thermal decomposition.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound for qualitative identification and comparison between different solid forms.

Instrumentation: A Fourier transform infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

-

A small amount of the this compound powder is placed directly onto the ATR crystal.

-

A consistent pressure is applied to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.[12]

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

-

The resulting FTIR spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the positions and relative intensities of the absorption bands.

-

The spectrum is compared to those of known reference forms. Differences in peak positions or shapes, particularly in the regions associated with N-H, O-H, and phosphate group vibrations, can indicate polymorphic differences.

Interconversion and Stability Considerations

The relationship between different crystalline forms can be represented by their relative thermodynamic stability. This relationship can be investigated through slurry conversion experiments or by observing phase transitions during thermal analysis. The following diagram illustrates a hypothetical relationship between an amorphous form and two crystalline polymorphs.

It is crucial to identify the most thermodynamically stable form under the conditions of manufacturing and storage to prevent any unwanted phase transformations that could alter the drug product's performance over its shelf life.

Conclusion

The presence of polymorphism in this compound necessitates a thorough and systematic physicochemical characterization during drug development. The use of complementary analytical techniques such as PXRD, DSC, TGA, and FTIR provides a comprehensive understanding of the solid-state properties of the different crystalline and amorphous forms. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists, enabling the informed selection of the optimal solid form of this compound and facilitating the development of a robust and reliable pharmaceutical product. Careful control of the solid form is essential to ensure the consistent quality, safety, and efficacy of this compound medications.

References

- 1. Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carvedilol dihydrogen phosphate hemihydrate: a powder study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. WO2008002683A2 - Polymorphous forms of this compound - Google Patents [patents.google.com]

- 6. Amorphous Form of this compound—The Case of Divergent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. testinglab.com [testinglab.com]

- 8. WO2008083130A2 - Amorphous and crystalline form a of this compound - Google Patents [patents.google.com]

- 9. US8124644B2 - this compound - Google Patents [patents.google.com]

- 10. Pharmaceutical Salts of Carvedilol: Polymorphism and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. veeprho.com [veeprho.com]

- 12. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

- 13. ruj.uj.edu.pl [ruj.uj.edu.pl]

An In-Depth Technical Guide to the Core Mechanism of Action of Carvedilol Phosphate in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of carvedilol (B1668590) phosphate (B84403) in cardiac myocytes. Carvedilol, a third-generation beta-blocker, exhibits a unique pharmacological profile that extends beyond simple beta-adrenoreceptor antagonism. Its multifaceted actions, including biased agonism at beta-adrenergic receptors, alpha-1 adrenergic receptor blockade, and potent antioxidant effects, contribute to its clinical efficacy in treating cardiovascular diseases such as heart failure and hypertension. This document details the signaling pathways modulated by carvedilol, presents quantitative data on its interactions, and provides detailed protocols for key experimental assays.

Adrenergic Receptor Modulation

Carvedilol is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 blocking activity. This dual action is central to its mechanism in cardiac myocytes.

Beta-Adrenergic Receptor Blockade and Biased Agonism

Carvedilol acts as a competitive antagonist at both β1- and β2-adrenergic receptors. In cardiac myocytes, β1-adrenergic receptors are predominant and their stimulation by catecholamines leads to a Gs-protein-mediated cascade, activating adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), and subsequently activating Protein Kinase A (PKA). This pathway enhances cardiac contractility and heart rate. By blocking these receptors, carvedilol mitigates the deleterious effects of chronic sympathetic stimulation in conditions like heart failure.[1][2]

Uniquely among beta-blockers, carvedilol also functions as a β-arrestin-biased agonist.[3][4] While it blocks G-protein-mediated signaling, it promotes the recruitment of β-arrestin to the β-adrenergic receptor. This biased signaling initiates distinct downstream pathways that are often cardioprotective.

One of the most significant consequences of this biased agonism is the stimulation of the Sarco(endo)plasmic Reticulum Ca2+-ATPase (SERCA2a). Carvedilol, through a β1-adrenergic receptor and β-arrestin2-dependent mechanism, enhances the SUMOylation and activity of SERCA2a.[5][6] This leads to improved calcium handling within the myocyte, augmenting contractility without a corresponding increase in cytosolic calcium concentration, which can be beneficial in heart failure.[5][7]

Furthermore, β-arrestin-mediated signaling by carvedilol can lead to the activation of other pro-survival pathways, including the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt (Protein Kinase B).[3][8]

Alpha-1 Adrenergic Receptor Blockade

Carvedilol also competitively antagonizes α1-adrenergic receptors in cardiac myocytes.[1][9] Stimulation of α1-receptors by catecholamines typically activates the Gq-protein pathway, leading to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade can contribute to cardiac hypertrophy and remodeling.[9] By blocking α1-receptors, carvedilol helps to prevent these maladaptive changes in the heart.[9]

Antioxidant Properties

A distinguishing feature of carvedilol is its potent antioxidant activity, which is independent of its adrenoceptor blockade.[10][11] Oxidative stress is a key contributor to the pathophysiology of heart failure, leading to myocyte damage and dysfunction.[12] Carvedilol and its metabolites act as potent scavengers of reactive oxygen species (ROS), thereby protecting cardiac myocytes from oxidative damage.[10]

Carvedilol has been shown to inhibit lipid peroxidation and reduce levels of 4-hydroxy-2-nonenal (HNE)-modified proteins, a marker of oxidative stress, in the myocardium of patients with heart failure.[12][13]

Furthermore, carvedilol has been observed to enhance the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), providing another layer of defense against oxidative stress.

Mitochondrial Effects

Carvedilol exerts direct effects on mitochondria, the primary source of both energy and ROS in cardiac myocytes. It has been shown to inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase).[14][15] This action can have a dual effect: while it may slightly reduce mitochondrial respiration, it also appears to contribute to a preconditioning-like protective mechanism against oxidative insults.[14] By modulating mitochondrial function, carvedilol can help to preserve the energetic state of the myocyte and reduce the overall burden of oxidative stress.[16]

Data Presentation

The following tables summarize the quantitative data regarding the interactions and effects of carvedilol in cardiac myocytes.

| Parameter | Receptor Subtype | Value | Cell/Tissue Type | Reference |

| Binding Affinity (Ki) | β1-Adrenergic | ~4-5 nM (KD) | Human Ventricular Myocardium | [17] |

| β2-Adrenergic | ~7-fold lower than β1 | Human Ventricular Myocardium | [5] | |

| α1-Adrenergic | ~1.7-fold lower than β1 | Human Ventricular Myocardium | [17] | |

| Inhibitory Concentration (IC50) | Isoproterenol-stimulated effects | - | Ventricular Myocytes | [14] |

| ADP/Fe2+-initiated lipid peroxidation | 10.9 µM | Rat Liver Mitochondria | [18] |

| Parameter | Effect | Cell/Tissue Type | Reference |

| SERCA2a Activity | Enhanced SUMOylation and activity | H9c2 cardiomyocytes, Neonatal Rat Ventricular Myocytes | [5][6] |

| Oxidative Stress | 40% decrease in HNE-modified protein levels | Human Failing Myocardium | [12][13] |

| Antioxidant Enzyme Activity | Increased activity of SOD, GSH-Px, and CAT | Patients with stable angina | [19] |

| Mitochondrial Respiration | Dose-dependent decrease in complex I activity | H9C2 myocardial cells | [14] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Figure 1: Overview of Carvedilol's signaling pathways in cardiac myocytes.

Experimental Workflows

Figure 2: Workflow for Radioligand Binding Assay.

Figure 3: Workflow for Co-Immunoprecipitation.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptors in Cardiac Membranes

Objective: To determine the binding affinity (Ki) of carvedilol for β- and α1-adrenergic receptors in cardiac myocyte membranes.

Materials:

-

Cardiac tissue or cultured cardiac myocytes

-

Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand (e.g., [125I]-Cyanopindolol for β-receptors, [3H]-Prazosin for α1-receptors)

-

Unlabeled carvedilol

-

Non-specific binding control (e.g., high concentration of propranolol (B1214883) for β-receptors, phentolamine (B1677648) for α1-receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cardiac tissue or cells in ice-cold homogenization buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of non-specific control), and competitive binding (membranes + radioligand + varying concentrations of carvedilol).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of carvedilol to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[15][20]

Co-Immunoprecipitation of β-arrestin and SERCA2a

Objective: To determine if carvedilol treatment promotes the interaction between β-arrestin and SERCA2a in cardiac myocytes.

Materials:

-

Cultured cardiac myocytes

-

Carvedilol

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against β-arrestin

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

Antibodies for Western blotting (anti-β-arrestin and anti-SERCA2a)

Procedure:

-

Cell Treatment and Lysis: Treat cardiac myocytes with carvedilol or vehicle control. Lyse the cells in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-β-arrestin antibody overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.

-

Washing: Pellet the beads and wash several times with wash buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both β-arrestin (to confirm successful immunoprecipitation) and SERCA2a (to detect co-immunoprecipitation).

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the effect of carvedilol on ROS levels in cardiac myocytes.

Materials:

-

Cultured cardiac myocytes

-

Carvedilol

-

ROS-inducing agent (e.g., H2O2 or Angiotensin II)

-

Fluorescent ROS probe (e.g., Dihydroethidium (DHE) for superoxide, or DCFDA for general ROS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Treatment: Treat cardiac myocytes with carvedilol or vehicle control, followed by stimulation with a ROS-inducing agent.

-

Probe Loading: Incubate the cells with the fluorescent ROS probe according to the manufacturer's instructions.

-

Imaging/Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates an increase in ROS levels.

-

Data Analysis: Quantify the fluorescence intensity and compare the levels between control and carvedilol-treated cells.

Western Blotting for Phosphorylated ERK and Akt

Objective: To assess the activation of ERK and Akt signaling pathways in response to carvedilol.

Materials:

-

Cultured cardiac myocytes

-

Carvedilol

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cardiac myocytes with carvedilol for various time points. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt. Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[21][22]

Measurement of Mitochondrial Complex I Activity

Objective: To determine the effect of carvedilol on the activity of mitochondrial complex I in isolated cardiac mitochondria.

Materials:

-

Isolated cardiac mitochondria

-

Carvedilol

-

Assay buffer

-

NADH

-

Ubiquinone (or a suitable analog like decylubiquinone)

-

Rotenone (B1679576) (a specific complex I inhibitor)

-

Spectrophotometer

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from cardiac tissue using differential centrifugation.

-

Assay Setup: In a spectrophotometer cuvette or 96-well plate, add the assay buffer and isolated mitochondria. Add carvedilol at various concentrations to the test samples.

-

Reaction Initiation: Initiate the reaction by adding NADH and ubiquinone.

-

Measurement: Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time.

-

Inhibitor Control: In a separate set of samples, pre-incubate the mitochondria with rotenone before adding the substrates to measure the non-complex I-dependent NADH oxidation.

-

Data Analysis: Calculate the rate of NADH oxidation (the slope of the absorbance vs. time curve). Subtract the rate obtained in the presence of rotenone to determine the specific complex I activity. Compare the activity in the presence and absence of carvedilol to determine its inhibitory effect.[10][23][24]

Measurement of Antioxidant Enzyme Activity

Objective: To measure the activity of SOD, CAT, and GSH-Px in cardiac tissue lysates.

Materials:

-

Cardiac tissue homogenates

-

Assay kits for SOD, CAT, and GSH-Px activity

Procedure:

-

Sample Preparation: Prepare cardiac tissue homogenates according to the instructions of the specific assay kits.

-

SOD Activity Assay: This assay is often based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system. The degree of inhibition is proportional to the SOD activity.

-

CAT Activity Assay: This assay typically measures the decomposition of hydrogen peroxide (H2O2) by catalase, which can be monitored by the decrease in absorbance at 240 nm.

-

GSH-Px Activity Assay: This assay usually involves a coupled reaction where glutathione reductase and NADPH are used. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

-

Data Analysis: Calculate the enzyme activities based on the change in absorbance over time and normalize to the protein concentration of the sample.[6][25]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Carvedilol inhibits mitochondrial complex I and induces resistance to H2O2 -mediated oxidative insult in H9C2 myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carvedilol Selectively Stimulates βArrestin2-Dependent SERCA2a Activity in Cardiomyocytes to Augment Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring mitochondrial function in intact cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characteristic effects of alpha1-beta1,2-adrenergic blocking agent, carvedilol, on [Ca2+]i in ventricular myocytes compared with those of timolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. dovepress.com [dovepress.com]

- 18. Inhibition of heart mitochondrial lipid peroxidation by non-toxic concentrations of carvedilol and its analog BM-910228 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ccrod.cancer.gov [ccrod.cancer.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. assaygenie.com [assaygenie.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antioxidant Properties of Carvedilol Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the antioxidant properties of carvedilol (B1668590) phosphate, a third-generation beta-blocker with multifaceted pharmacological effects. Beyond its well-established adrenergic receptor blockade, carvedilol exhibits significant antioxidant activity, which contributes to its therapeutic benefits in cardiovascular diseases. This document delves into the core mechanisms of its antioxidant action, presents quantitative data from key studies, details the experimental protocols used for its evaluation, and visualizes the involved signaling pathways and experimental workflows.

Core Mechanisms of Antioxidant Action

Carvedilol's antioxidant effects are attributed to a combination of direct and indirect mechanisms, primarily stemming from its carbazole (B46965) moiety.[1] Unlike many other beta-blockers, carvedilil's unique chemical structure endows it with the ability to counteract oxidative stress through several pathways.[1][2]

1.1. Direct Free Radical Scavenging: Carvedilol and its metabolites are potent scavengers of reactive oxygen species (ROS).[1][3][4] The carbazole nitrogen and the hydroxyl groups on its metabolites can donate a hydrogen atom to neutralize free radicals, thereby terminating the chain reactions of lipid peroxidation.[5][6] This direct scavenging activity has been demonstrated against hydroxyl radicals (•OH) and other free radicals.[1][2]

1.2. Inhibition of Lipid Peroxidation: A primary consequence of oxidative stress is the peroxidation of lipids in cellular membranes, leading to cell damage. Carvedilol effectively inhibits lipid peroxidation initiated by various stimuli.[1][7][8][9] This protective effect is significantly more potent than that of other beta-blockers like propranolol, atenolol, and labetalol.[1][9]

1.3. Metal Ion Chelation: Carvedilol has been shown to chelate ferric ions (Fe³⁺).[7][10][11][12] By binding to iron, carvedilol can prevent the Fenton reaction, a major source of hydroxyl radical production. This mechanism is considered a significant contributor to its ability to inhibit iron-induced lipid peroxidation.[7][10]

1.4. Modulation of Endogenous Antioxidant Enzymes: Carvedilol can enhance the body's own antioxidant defense system. Studies have shown that treatment with carvedilol can increase the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[13][14][15] Furthermore, it helps to preserve levels of endogenous antioxidants like α-tocopherol (Vitamin E) and glutathione.[2]

1.5. Activation of the Nrf2/ARE Signaling Pathway: Recent evidence indicates that carvedilol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[16][17] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, carvedilol promotes the synthesis of antioxidant enzymes and other protective proteins, thereby bolstering the cell's intrinsic defense against oxidative stress.[16][17]

Quantitative Data on Antioxidant Properties

The following tables summarize quantitative data from various studies, highlighting the potency of carvedilol's antioxidant effects.

Table 1: Inhibition of Lipid Peroxidation and Free Radical Scavenging

| Assay/Parameter | Model System | IC50 Value (µM) | Reference |

| Fe²⁺-initiated Lipid Peroxidation (TBARS) | Rat brain homogenate | 8.1 | [1] |

| Fe²⁺-induced α-tocopherol depletion | Rat brain homogenate | 17.6 | [1] |

| Hydroxyl Radical Scavenging (DMPO-OH signal) | Dihydroxyfumarate/Fe²⁺-ADP system | 25 | [1] |

| Oxygen radical-induced lipid peroxidation | Cultured bovine endothelial cells | 2.6 | [9] |

| Oxygen radical-induced glutathione depletion | Cultured bovine endothelial cells | 1.8 | [9] |

Table 2: Effects on Endogenous Antioxidant Markers in Human Studies

| Parameter | Patient Population | Treatment Duration | Effect | Reference |

| Serum Malondialdehyde (MDA) | Mild to moderate hypertensive patients | 2 months | Significant decrease (from 2.15 ± 1 to 1.4 ± 0.7 µM, P < 0.001) | [18] |

| Serum Paraoxonase 1 (PON1) Activity | Mild to moderate hypertensive patients | 2 months | Significant increase (from 109 ± 32.4 to 127.1 ± 33.8 U/L, P < 0.001) | [18] |

| Erythrocyte Superoxide Dismutase (SOD) | Patients with stable angina | 12 weeks | Significant increase | [13] |

| Erythrocyte Glutathione Peroxidase (GSH-Px) | Patients with stable angina | 12 weeks | Significant increase | [13] |

| Erythrocyte Catalase (CAT) | Patients with stable angina | 12 weeks | Significant increase | [13] |

| Erythrocyte SOD and GSH-Px | Patients with heart failure | 12 weeks | Significant reduction (indicative of reduced oxidative stress) | [15] |

| Protein Carbonyls | Patients with chronic Chagas heart disease | 6 months | Significant decrease | [14][19][20] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for assessing the antioxidant properties of carvedilol.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. Superoxide Dismutase (SOD) Enzyme Activity Assay in Fasciola spp. Parasites and Liver Tissue Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalase (CAT) activity assay for zooplankton samples [protocols.io]

- 6. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 13. 过氧化氢酶的酶学测定(EC 1.11.1.6) [sigmaaldrich.com]

- 14. mmpc.org [mmpc.org]

- 15. chem.as.uky.edu [chem.as.uky.edu]

- 16. marinebiology.pt [marinebiology.pt]

- 17. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 18. cosmobiousa.com [cosmobiousa.com]

- 19. EPR Spectroscopy Coupled with Spin Trapping as an Alternative Tool to Assess and Compare the Oxidative Stability of Vegetable Oils for Cosmetics [mdpi.com]

- 20. ethosbiosciences.com [ethosbiosciences.com]

Unveiling the Molecular Landscape of Carvedilol Phosphate and Its Impurities: A Technical Guide

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the molecular formula and weight of Carvedilol (B1668590) Phosphate (B84403) and its associated impurities. Designed for researchers, scientists, and drug development professionals, this document offers critical data, detailed experimental protocols, and visual representations of key molecular interactions to support advanced research and quality control in the pharmaceutical industry.

Carvedilol, a non-selective beta-adrenergic blocker with alpha-1 adrenergic blocking activity, is widely used in the treatment of cardiovascular diseases. The phosphate salt of Carvedilol is often utilized in pharmaceutical formulations. A thorough understanding of its molecular characteristics and the profile of its potential impurities is paramount for ensuring drug safety and efficacy.

Molecular Data at a Glance

The following table summarizes the molecular formula and weight of Carvedilol Phosphate and its principal impurities, providing a clear and comparative reference for analytical and developmental purposes.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Carvedilol | C₂₄H₂₆N₂O₄ | 406.47[1][2][3] |

| This compound | C₂₄H₃₁N₂O₉P | 522.49[4][5] |

| This compound Hemihydrate | C₂₄H₂₆N₂O₄ · H₃PO₄ · ½ H₂O | 513.5[6][7] |

| Carvedilol Impurity C (N-Benzyl Carvedilol) | C₃₁H₃₂N₂O₄ | 496.60[1][8][9] |

| Carvedilol Impurity D | C₃₉H₃₉N₃O₆ | 645.74[1] |

| Carvedilol EP Impurity E (HCl salt) | C₉H₁₃NO₂ · HCl | 203.67[2] |

| Carvedilol Biscarbazole Impurity | C₂₇H₂₂N₂O₃ | 422.48[1] |

| Carvedilol Related Compound F | C₂₄H₃₀N₂O₄ | 410.51[2] |

| 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | C₁₅H₁₆N₂O₂ | 256.3 |

| Carvedilol Impurity 6 | C₃₃H₃₆N₂O₆ | 556.7[10] |

Visualizing Carvedilol's Mechanism of Action

To elucidate the pharmacological activity of Carvedilol, the following diagram illustrates its dual inhibitory effect on adrenergic signaling pathways. This visualization provides a clear conceptual framework for understanding its therapeutic effects at the molecular level.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Carvedilol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. vivanls.com [vivanls.com]

- 6. WO2008083130A2 - Amorphous and crystalline form a of this compound - Google Patents [patents.google.com]

- 7. searchlf.ama-assn.org [searchlf.ama-assn.org]

- 8. Carvedilol impurity C - CAS:72955-94-3 - Sunway Pharm Ltd [3wpharm.com]

- 9. Carvedilol Impurities | SynZeal [synzeal.com]

- 10. chemwhat.com [chemwhat.com]

Preformulation studies of Carvedilol Phosphate for extended-release tablets

An In-depth Technical Guide: Preformulation Studies of Carvedilol (B1668590) Phosphate (B84403) for Extended-Release Tablets

Introduction

Carvedilol Phosphate is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, widely prescribed for the treatment of hypertension and congestive heart failure.[1][2] The development of extended-release (ER) formulations for this compound is of significant interest as it aims to improve therapeutic efficacy, reduce dosing frequency, and enhance patient compliance by maintaining consistent drug levels over a prolonged period.[1][2][3]

Preformulation studies are the foundational phase in the development of any dosage form. For an ER tablet, these studies are critical for understanding the physicochemical properties of the active pharmaceutical ingredient (API), this compound, and its interactions with various excipients. This guide provides a detailed overview of the essential preformulation investigations, experimental protocols, and data interpretation necessary for the successful formulation of this compound extended-release tablets.

Physicochemical Characterization of this compound

A thorough understanding of the API's intrinsic properties is paramount for designing a robust ER formulation.

Organoleptic and Physicochemical Properties

This compound is a white to almost-white solid.[4] It is a racemic mixture with the chemical name (2RS)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol phosphate salt (1:1) hemihydrate.[4] As a Class II drug under the Biopharmaceutics Classification System (BCS), it exhibits low solubility and high permeability.[5]

Solubility Profile

Carvedilol is a weak base, and its solubility is pH-dependent.[6] It is more soluble in acidic conditions, such as those found in the stomach, and may precipitate in the more alkaline environment of the intestine.[6] This pH-dependent solubility is a critical factor to consider in the design of an ER tablet that must release the drug consistently throughout the gastrointestinal tract. Studies have shown that the solubility of carvedilol salts is significantly higher than the free base at pH values between 5.0 and 8.0.[7] However, this compound itself is generally described as insoluble in water.[4]

Acid Dissociation Constant (pKa)

The pKa value indicates the ionization state of a compound at a specific pH, which directly influences its solubility and absorption. There is some variability in the reported pKa for Carvedilol, with values ranging from 7.7 to 8.8.[6] A comprehensive study using UV-vis spectroscopy determined the pKa to be 7.77 ± 0.09, suggesting that 7.8 is a reliable value.[6]

Partition Coefficient (Log P)

The partition coefficient is a measure of a drug's lipophilicity and its ability to permeate biological membranes. Studies have shown that Carvedilol and its enantiomers possess similar log P values across a pH range of 1.2 to 8.0.[8] This high permeability is characteristic of BCS Class II drugs.[5]

Crystal Properties and Polymorphism

Polymorphism, the ability of a substance to exist in multiple crystalline forms, can significantly impact a drug's stability, solubility, and bioavailability. Carvedilol and its phosphate salt are known to exhibit polymorphism.[9] Different polymorphic forms of carvedilol dihydrogen phosphate have been identified and characterized using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[4][10] For instance, one crystalline form, designated "Form A," is characterized by specific XRPD peaks at diffraction angles 2-theta of approximately 5.8, 6.7, 16.2, 20.4, and 26.0 degrees.[4] DSC analysis of this form shows an endotherm with a peak at about 95°C and another at about 165°C.[4] The amorphous form of this compound has also been studied and found to possess enhanced solubility in organic solvents compared to its crystalline counterparts.[4]

Particle Size Distribution

Particle size is a critical parameter influencing powder flow, compaction, and, most importantly, the dissolution rate of poorly soluble drugs. For ER formulations, controlling particle size is essential for achieving the desired release profile. In the development of extended-release mini-tablets, a particle size (d90) ranging from 1 µm to 10 µm has been utilized.[11][12]

Micromeritic Properties (Powder Flow)

The flow properties of the powder blend are crucial for ensuring content uniformity and consistent tablet weight during high-speed manufacturing. Key micromeritic properties include the angle of repose, bulk density, tapped density, Carr's (Compressibility) Index, and the Hausner Ratio.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Reference(s) |

| Molecular Formula | C₂₄H₂₆N₂O₄·H₃PO₄·½H₂O | [4] |

| Molecular Weight | 513.5 g/mol | [4] |

| Description | White to almost-white solid powder | [4] |

| BCS Classification | Class II (Low Solubility, High Permeability) | [5] |

| pKa | 7.77 ± 0.09 | [6] |

| Solubility | Insoluble in water; pH-dependent solubility (more soluble in acidic pH) | [4][6] |

| Log P | High lipophilicity, similar values across pH 1.2-8.0 | [8] |

| Polymorphism | Exhibits polymorphism (e.g., Crystalline Form A, Amorphous form) | [4][10] |

Table 2: Example Micromeritic Properties of Carvedilol Microparticles

| Parameter | Value | Reference(s) |

| Angle of Repose (θ) | 39.06° | [13] |

| Bulk Density | 0.62 ± 0.04 g/cm³ | [13] |

| Tapped Density | 0.78 ± 0.02 g/cm³ | [13] |

| Compressibility Index | 20.51% | [13] |

| Hausner's Ratio | 1.33 | [13] |

Table 3: Scale of Flowability based on Micromeritic Properties

| Flow Character | Compressibility Index (%) | Angle of Repose (°) |

| Excellent | ≤ 10 | 25 - 30 |

| Good | 11 - 15 | 31 - 35 |

| Fair | 16 - 20 | 36 - 40 |

| Passable | 21 - 25 | 41 - 45 |

| Poor | 26 - 31 | 46 - 55 |

| Very Poor | 32 - 37 | 56 - 65 |

| Very, Very Poor | > 38 | > 66 |

| (Source: USP General Chapter <1174> Powder Flow)[14][15][16][17] |

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible preformulation data.

Drug-Excipient Compatibility Studies

The primary goal is to identify suitable excipients that are physically and chemically compatible with this compound. The most common techniques are Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[1][18]

Methodology:

-

Sample Preparation: Prepare physical mixtures of this compound with each potential excipient (e.g., HPMC K4M, Sodium CMC, Lactose, Microcrystalline Cellulose) in a 1:1 ratio.[18][19]

-

Stress Conditions: Store the physical mixtures under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) for a specified period, such as four weeks.[19] A control sample of the pure drug should be stored under the same conditions.

-

FTIR Analysis:

-

Record the FTIR spectra of the pure drug, pure excipients, and the stored physical mixtures.

-

Analyze the spectra for the appearance of new peaks, disappearance of characteristic drug peaks, or significant shifts in peak positions, which would indicate a chemical interaction.[19] The absence of such changes suggests compatibility.[1][13]

-

-

DSC Analysis:

-

Perform DSC analysis on the pure drug, pure excipients, and the physical mixtures.

-

Scan the samples over a defined temperature range (e.g., 30°C to 300°C) at a constant heating rate.

-

Observe the thermograms for changes in the melting endotherm of this compound. A significant shift, broadening, or disappearance of the drug's melting peak in the mixture can indicate a physicochemical interaction.[18][20]

-

Micromeritic Property Analysis

3.2.1 Angle of Repose The angle of repose is the angle of a conical pile of powder relative to the horizontal plane.[21]

Methodology (Fixed Funnel Method):

-

Pass the powder through a funnel fixed at a specific height above a flat, horizontal surface.

-

Allow the powder to form a conical pile until the apex of the cone reaches the funnel's tip.

-

Measure the height (h) and the radius (r) of the powder cone.

-

Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r) .[14][21]

3.2.2 Bulk and Tapped Density These measurements are used to calculate the Compressibility Index and Hausner Ratio.

Methodology:

-

Bulk Density: Gently pour a known mass (m) of the powder into a graduated cylinder and record the unsettled volume (V₀). Calculate bulk density as ρ_bulk = m / V₀ .

-

Tapped Density: Mechanically tap the graduated cylinder containing the powder for a fixed number of taps (B36270) (e.g., 100, 500, 1250) until the volume no longer changes. Record the final tapped volume (Vf). Calculate tapped density as ρ_tapped = m / Vf .

-

Calculations:

Visualizations: Workflows and Relationships

// Nodes API [label="API Characterization\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubility [label="Solubility Studies\n(pH-dependency)", fillcolor="#F1F3F4", fontcolor="#202124"]; pKa [label="pKa Determination", fillcolor="#F1F3F4", fontcolor="#202124"]; LogP [label="Partition Coefficient\n(Log P)", fillcolor="#F1F3F4", fontcolor="#202124"]; Crystal [label="Polymorphism &\nCrystallinity (DSC, XRPD)", fillcolor="#FBBC05", fontcolor="#202124"]; Particle [label="Particle Size\nAnalysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Micromeritics [label="Micromeritics\n(Flow Properties)", fillcolor="#FBBC05", fontcolor="#202124"]; Compatibility [label="Drug-Excipient\nCompatibility (DSC, FTIR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Formulation [label="ER Formulation\nDevelopment", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges API -> {Solubility, pKa, LogP, Crystal, Particle, Micromeritics} [color="#5F6368"]; {Crystal, Particle, Micromeritics, Solubility} -> Compatibility [color="#5F6368"]; Compatibility -> Formulation [color="#5F6368"]; } Preformulation workflow for ER tablets.

// Nodes Start [label="Select Excipients for ER Matrix\n(e.g., HPMC, Lactose, MCC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Prepare 1:1 Drug:Excipient\nPhysical Mixtures", fillcolor="#F1F3F4", fontcolor="#202124"]; Store [label="Store under Accelerated Conditions\n(e.g., 40°C / 75% RH)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSC [label="DSC Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; FTIR [label="FTIR Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; CompareDSC [label="Compare Thermograms:\n- Shift in melting peak?\n- New peaks?", fillcolor="#F1F3F4", fontcolor="#202124"]; CompareFTIR [label="Compare Spectra:\n- Shift in functional groups?\n- New peaks?", fillcolor="#F1F3F4", fontcolor="#202124"]; Result [label="Conclusion", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compatible [label="Compatible", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incompatible [label="Incompatible", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Mix [color="#5F6368"]; Mix -> Store [color="#5F6368"]; Store -> Analysis [color="#5F6368"]; Analysis -> {DSC, FTIR} [color="#5F6368"]; DSC -> CompareDSC [color="#5F6368"]; FTIR -> CompareFTIR [color="#5F6368"]; {CompareDSC, CompareFTIR} -> Result [color="#5F6368"]; Result -> Compatible [label=" No Interaction", fontcolor="#202124", color="#34A853"]; Result -> Incompatible [label=" Interaction\n Detected", fontcolor="#202124", color="#EA4335"]; } Workflow for drug-excipient compatibility.

Conclusion

The preformulation phase for this compound extended-release tablets is a multi-faceted investigation critical for a successful development program. Key considerations include the drug's pH-dependent solubility, potential for polymorphism, and its micromeritic properties. The selection of physically and chemically compatible excipients, confirmed through rigorous DSC and FTIR analysis, is essential for ensuring the stability and achieving the desired controlled-release profile of the final dosage form. The data and protocols outlined in this guide provide a robust framework for researchers and scientists to navigate the complexities of formulating this important cardiovascular medication.

References

- 1. Extended-release tablet formulation and evaluation of this compound [wisdomlib.org]

- 2. wjpr.net [wjpr.net]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. WO2008083130A2 - Amorphous and crystalline form a of this compound - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Preparation, Characterization, and Selection of Optimal Forms of (S)-Carvedilol Salts for the Development of Extended-Release Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination and Comparison of the Solubility, Oil-Water Partition Coefficient, Intestinal Absorption, and Biliary Excretion of Carvedilol Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An insight into carvedilol solid forms: effect of supramolecular interactions on the dissolution profiles - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. WO2008002683A2 - Polymorphous forms of this compound - Google Patents [patents.google.com]

- 11. WO2015198339A1 - Extended release compositions of this compound - Google Patents [patents.google.com]

- 12. US20170119678A1 - Extended release compositions of this compound - Google Patents [patents.google.com]

- 13. wjpmr.com [wjpmr.com]

- 14. pharmacopeia.cn [pharmacopeia.cn]

- 15. uspnf.com [uspnf.com]

- 16. usp.org [usp.org]

- 17. uspbpep.com [uspbpep.com]

- 18. rjptonline.org [rjptonline.org]

- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 20. ymerdigital.com [ymerdigital.com]

- 21. Angle of Repose - overview (definition, formula, calculation Excel, table, measure, application) [powderprocess.net]

An In-Depth Technical Guide to the Beta-Blocking and Vasodilating Effects of Carvedilol Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted pharmacological actions of Carvedilol (B1668590) Phosphate, focusing on its beta-adrenergic receptor blockade and its vasodilating properties. The information presented herein is intended for an audience with a strong background in pharmacology and molecular biology.

Core Mechanism of Action: A Dual Approach

Carvedilol is a non-selective beta-adrenergic receptor antagonist, acting on both β1 and β2 receptors, and also possesses alpha-1 adrenoreceptor blocking activity.[1][2][3] This dual mechanism of action contributes to its unique hemodynamic profile, combining the negative chronotropic and inotropic effects of beta-blockade with the vasodilatory effects of alpha-1 blockade.[4] The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both S(-) and R(+) enantiomers contribute to the alpha-1 blocking effect.

Quantitative Analysis of Receptor Binding and Hemodynamic Effects

The affinity of Carvedilol for adrenergic receptors and its impact on key hemodynamic parameters are summarized below.

Table 1: Receptor Binding Affinity of Carvedilol

| Receptor Subtype | Ki (nM) | -logKB | Species | Notes |

| β1-adrenergic | 4-5[5] | 9.02 ± 0.07[1][6] | Human | High affinity. |

| β2-adrenergic | ~28-35 (6-7 fold lower than β1)[5] | 10.13 ± 0.08[1][6] | Human | High affinity, with some studies suggesting slightly higher potency than for β1. |

| α1-adrenergic | ~7-10 (1.7-fold lower than β1)[5] | - | Human | Potent binding contributing to vasodilation. |

Note: Ki and -logKB values can vary based on experimental conditions and tissue types.

Table 2: Hemodynamic Effects of Chronic Carvedilol Treatment in Essential Hypertension

| Parameter | Change from Baseline (at rest) | Change from Baseline (during exercise) |

| Mean Arterial Pressure | ↓ 17% (P < 0.001)[7][8] | ↓ 17% (P < 0.001)[7][8] |

| Total Peripheral Resistance Index | ↓ 6% (NS)[7][8] | ↓ 5% (NS)[7][8] |

| Heart Rate | ↓ 12%[7][8] | ↓ 17%[7][8] |

| Cardiac Index | ↓ 12%[7][8] | - |

| Stroke Index | - | ↑ 5% (NS)[7][8] |

NS = Not Significant

Signaling Pathways

Carvedilol's effects are mediated through complex signaling cascades. The following diagrams illustrate the key pathways involved.

Beta-Adrenergic Receptor Blockade

Caption: Carvedilol's beta-blocking mechanism.

Vasodilation via Alpha-1 Adrenergic Receptor Blockade

Caption: Vasodilation through alpha-1 blockade.

Vasodilation via Nitric Oxide (NO) Release

Carvedilol also promotes vasodilation by stimulating the release of nitric oxide (NO) from endothelial cells, a pathway involving the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[9]

Caption: Carvedilol-induced NO-mediated vasodilation.

β-Arrestin Biased Signaling

Carvedilol exhibits biased agonism at the β-adrenergic receptor, preferentially activating β-arrestin-mediated signaling pathways independent of G-protein coupling. This is hypothesized to contribute to its cardioprotective effects.

Caption: Carvedilol's β-arrestin biased signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Ki) of Carvedilol for β1, β2, and α1-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells) or use tissue homogenates known to express the receptors (e.g., human heart tissue).

-

Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Competition Binding Assay:

-

Set up a series of reactions in a 96-well plate. Each well will contain:

-

A fixed concentration of a specific radioligand (e.g., [³H]-Prazosin for α1, [¹²⁵I]-Iodocyanopindolol for β1/β2).

-

A fixed amount of the membrane preparation.

-

Increasing concentrations of unlabeled Carvedilol Phosphate.

-

For non-specific binding control wells, add a high concentration of a known non-radioactive antagonist (e.g., phentolamine (B1677648) for α1, propranolol (B1214883) for β).

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each Carvedilol concentration.

-

Plot the specific binding as a function of the logarithm of the Carvedilol concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Carvedilol that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Vascular Ring Assay for Vasodilation

Objective: To quantify the vasodilatory effect of Carvedilol on isolated arterial segments.

Methodology:

-

Tissue Preparation:

-

Euthanize a suitable animal model (e.g., rat or mouse) and carefully dissect the thoracic aorta.

-

Place the aorta in ice-cold Krebs-Henseleit buffer.

-

Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

-

Experimental Setup:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.

-

-

Vasoconstriction and Vasodilation Measurement:

-

Induce a submaximal contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine (B352888) or norepinephrine).

-

Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.

-

To assess endothelium-dependent vasodilation, some experiments can be performed on endothelium-denuded rings (prepared by gently rubbing the intimal surface).

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the logarithm of the Carvedilol concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of Carvedilol that produces 50% of the maximal relaxation).

-

Nitric Oxide (NO) Release Assay in Endothelial Cells

Objective: To measure the ability of Carvedilol to stimulate NO production in cultured endothelial cells.

Methodology:

-

Cell Culture:

-

Culture human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line in appropriate growth medium until confluent.

-

-

NO Detection:

-

Load the cells with a fluorescent NO indicator dye, such as 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate).[10][11][12][13][14] The diacetate form is cell-permeable and is cleaved by intracellular esterases to the NO-sensitive DAF-FM.

-

Incubate the cells with DAF-FM diacetate (e.g., 5 µM) for 30-60 minutes at 37°C.

-

Wash the cells with a balanced salt solution to remove excess dye.

-

-

Stimulation and Measurement:

-

Treat the DAF-FM loaded cells with various concentrations of this compound.

-

Measure the increase in fluorescence intensity over time using a fluorescence microscope or a microplate reader. The fluorescence of DAF-FM increases upon reacting with NO.

-

Use a known NO donor (e.g., sodium nitroprusside) as a positive control and an eNOS inhibitor (e.g., L-NAME) to confirm the specificity of the NO signal.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity relative to baseline or a vehicle-treated control.

-

Plot the fluorescence intensity as a function of Carvedilol concentration to generate a dose-response curve for NO production.

-

Conclusion

This compound's therapeutic efficacy stems from a sophisticated and multifaceted mechanism of action. Its non-selective beta-blockade effectively controls heart rate and contractility, while its alpha-1 blocking properties contribute significantly to vasodilation and blood pressure reduction.[4] Furthermore, Carvedilol's ability to stimulate nitric oxide release and its unique β-arrestin biased signaling profile likely contribute to its beneficial effects in cardiovascular diseases, including heart failure.[15] The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other cardiovascular drugs.

References

- 1. Carvedilol blocks beta2- more than beta1-adrenoceptors in human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Carvedilol, a novel vasodilating beta-blocker with the potential for cardiovascular organ protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasodilatory action of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. academic.oup.com [academic.oup.com]

- 7. Chronic haemodynamic effects of carvedilol in essential hypertension at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carvedilol in hypertension: effects on hemodynamics and 24-hour blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carvedilol improves endothelium‐dependent vasodilation in patients with dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sfrbm.org [sfrbm.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Hemodynamic Response to Carvedilol is Maintained for Long Periods and Leads to Better Clinical Outcome in Cirrhosis: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

Carvedilol Phosphate: A Multifaceted Inhibitor of Vascular Smooth Muscle Cell Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vascular smooth muscle cell (VSMC) proliferation is a critical pathological process in the development of atherosclerosis, restenosis following angioplasty, and hypertension.[1][2][3] Carvedilol (B1668590), a non-selective beta-adrenergic blocker with alpha-1-adrenergic receptor antagonist properties, has demonstrated significant therapeutic efficacy in various cardiovascular diseases.[1][4] Beyond its established vasodilatory and antihypertensive effects, carvedilol exerts direct anti-proliferative actions on VSMCs.[1][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibitory effects of carvedilol phosphate (B84403) on VSMC proliferation, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for vascular proliferative disorders.

Introduction

The proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the pathogenesis of neointimal hyperplasia, which contributes to the narrowing of blood vessels in conditions such as in-stent restenosis.[6] Carvedilol, a third-generation β-blocker, possesses a unique pharmacological profile that includes antioxidant properties and the ability to inhibit VSMC proliferation.[1][6] These characteristics suggest that carvedilol may offer therapeutic benefits beyond its primary beta-blocking activity, potentially impacting the progression of vascular diseases characterized by abnormal smooth muscle cell growth.[2][3] This guide delves into the cellular and molecular mechanisms by which carvedilol phosphate impedes VSMC proliferation, focusing on its influence on key signaling pathways and cell cycle progression.

Quantitative Impact of Carvedilol on VSMC Proliferation

Multiple in vitro studies have quantified the inhibitory effects of carvedilol on VSMC proliferation induced by various mitogens. The data consistently demonstrate a concentration-dependent inhibition.

| Mitogen | Cell Type | Carvedilol Concentration (µM) | Inhibition | IC50 (µM) | Reference |

| Platelet-Derived Growth Factor (PDGF)-BB | Rat Aortic VSMCs | 1 | 39.7% ± 10.4% | 1-10 | [7] |

| 10 | 81.7% ± 5.9% | [7] | |||

| Endothelin-1 (ET-1) | Rat Aortic VSMCs | 1 | Significant Inhibition | 1-10 | [7] |

| 10 | Significant Inhibition | [7] | |||

| Angiotensin-II (ANG-II) | Rat Aortic VSMCs | 1 | Significant Inhibition | 1-10 | [7] |

| 10 | Significant Inhibition | [7] | |||

| Basal Mitogenesis | Rat Aortic VSMCs | 10 | ~65% | ~1 | [5] |

| Endothelin-1 | Rat Aortic VSMCs | 10 | ~95% | ~1 | [5] |

| Platelet-Derived Growth Factor (PDGF) | Human Pulmonary Artery VSMCs | 0.1-10 | Concentration-dependent | 0.3-2.0 | [2][3] |

| Epidermal Growth Factor (EGF) | Human Pulmonary Artery VSMCs | 0.1-10 | Concentration-dependent | 0.3-2.0 | [2][3] |

| Thrombin | Human Pulmonary Artery VSMCs | 0.1-10 | Concentration-dependent | 0.3-2.0 | [2][3] |

| Serum | Human Pulmonary Artery VSMCs | 0.1-10 | Concentration-dependent | 0.3-2.0 | [2][3] |

| General Proliferation | VSMCs | 10 | Significant Inhibition | - | [6] |

| 15 | Significant Inhibition | - | [6] |

Signaling Pathways Modulated by Carvedilol

Carvedilol's anti-proliferative effects on VSMCs are mediated through the modulation of several key intracellular signaling pathways.

Inhibition of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is a central pathway promoting cell proliferation.[8] Carvedilol has been shown to directly inhibit MAP kinase activity in rat smooth muscle cells.[9] In a cell-free assay, 10 µM of carvedilol produced a 50% inhibition of MAP kinase activity.[9] This inhibition of the MAPK/ERK pathway is a significant contributor to the anti-mitogenic actions of carvedilol.[9]

Upregulation of miR-145 and Downregulation of KLF4

Recent studies have unveiled a novel mechanism involving microRNAs. Carvedilol upregulates the expression of microRNA-145 (miR-145) in VSMCs.[6] miR-145 is a known inhibitor of VSMC proliferation and migration.[6][10] One of the direct targets of miR-145 is Krüppel-like factor 4 (KLF4), a transcription factor that promotes VSMC proliferation.[6][10] By increasing miR-145 levels, carvedilol leads to a decrease in KLF4 expression, thereby suppressing VSMC proliferation.[6] Importantly, the inhibitory effects of carvedilol on VSMCs can be attenuated by inhibiting miR-145.[6]

Impact on Cell Cycle Progression